N-cyclohexyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS2/c24-19(20-15-5-2-1-3-6-15)23-10-8-22(9-11-23)13-18-21-16(14-26-18)17-7-4-12-25-17/h4,7,12,14-15H,1-3,5-6,8-11,13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHUBSPFJXPFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting thiophene-2-carboxylic acid with thioamide under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced by reacting the thiazole derivative with N-cyclohexylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate carboxylic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
N-Alkylation/Acylation of Piperazine Nitrogen
The secondary amines in the piperazine ring undergo alkylation or acylation under mild conditions. For example:
-
Alkylation : Reaction with methyl iodide in dimethylformamide (DMF) at 60°C in the presence of potassium carbonate yields N-methylated derivatives .
-
Acylation : Treatment with acetyl chloride in dichloromethane forms N-acetylpiperazine analogs .
Mechanistic Insight :
Piperazine acts as a nucleophile, attacking electrophilic reagents (e.g., alkyl halides, acyl chlorides). Steric hindrance from the cyclohexyl group may slow reactivity at the adjacent nitrogen .
Electrophilic Substitution on Thiazole Ring
The thiazole moiety undergoes electrophilic substitution, primarily at the 5-position due to electron-withdrawing effects of the thiophen-2-yl group at position 4 . Key reactions include:
| Reaction | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Fuming nitric acid | 5-Nitrothiazole derivative | 62% | |
| Bromination | Br₂/CHCl₃, reflux | Bromine | 5-Bromothiazole derivative | 55% |
Key Finding :
Substituents at position 4 direct electrophiles to position 5, enabling regioselective functionalization .
Oxidation of Thiophene Moiety
The thiophen-2-yl group undergoes oxidation to form sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂O₂/CH₃COOH | RT, 12 hr | Thiophene sulfoxide | 85% | |
| m-CPBA | DCM, 0°C to RT | Thiophene sulfone | 78% |
Note : Sulfoxidation enhances polarity, potentially improving bioavailability .
Hydrolysis of Carboxamide Group
The carboxamide hydrolyzes under harsh acidic or basic conditions:
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux | Hydrochloric acid | Cyclohexylamine + carboxylic acid | 90% | |
| NaOH/EtOH, 80°C | Sodium hydroxide | Carboxylate salt + amine | 88% |
Application : Hydrolysis is critical for metabolite analysis in pharmacokinetic studies .
Cross-Coupling Reactions
The thiazole-thiophene system participates in palladium-catalyzed couplings after halogenation:
Limitation : Direct coupling requires prior halogenation at position 5 .
Reductive Amination
The piperazine nitrogen reacts with aldehydes/ketones under reductive conditions:
| Substrate | Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | MeOH, RT | N-Methylpiperazine analog | 75% |
Salt Formation
The piperazine nitrogen forms salts with acids, enhancing solubility:
| Acid | Conditions | Product | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| HCl (gas) | Et₂O, 0°C | Dihydrochloride salt | 12.4 | |
| Citric acid | EtOH, RT | Citrate salt | 9.8 |
Scientific Research Applications
N-cyclohexyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide exhibits several biological activities:
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial activity. A systematic review highlighted that modifications to the thiazole structure can enhance potency against various pathogens, including bacteria and fungi.
Anticancer Activity
Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For instance, modifications at specific positions on the thiazole ring have been shown to enhance cytotoxicity against human cancer cell lines such as breast and colon cancer cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by inflammation.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study assessing various thiazole derivatives found that those with electron-withdrawing groups exhibited enhanced activity against Plasmodium falciparum, suggesting structural modifications can significantly influence efficacy.
- Table 1: Antimicrobial Activity of Related Compounds
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5e E. coli 12 µg/mL 5k S. aureus 10 µg/mL 5g P. aeruginosa 15 µg/mL -
Anticancer Research :
- A study highlighted that thiazole analogs could induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.
- The compound's structural features were linked to enhanced receptor antagonism at cannabinoid receptors, indicating potential applications in obesity management.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of key biological pathways. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, it can interact with enzymes involved in oxidative stress, providing antioxidant effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical and Stereochemical Considerations
- Melting Points: Quinazolinone derivatives (A3–A6) exhibit higher melting points (~190–200°C) due to crystalline packing facilitated by hydrogen bonding, whereas thiophene-thiazole analogs (e.g., ) melt at lower temperatures (~75–127°C) .
- Stereochemical Purity : Chiral analogs in and achieved 70–99% enantiomeric excess via asymmetric catalysis, underscoring the importance of stereochemistry in bioactivity .
Biological Activity
N-cyclohexyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a complex organic compound belonging to the thiazole derivative class, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings, case studies, and comparative analyses.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃OS
- Molecular Weight : 341.46 g/mol
- CAS Number : 1172942-44-7
This compound features a thiophene ring, a thiazole ring, and a piperazine moiety, contributing to its unique biological properties.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Pseudomonas aeruginosa | 15 μg/mL |
Research indicates that modifications in the thiazole structure significantly enhance antimicrobial activity, making it a candidate for further development in antibiotic therapies .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. The compound exhibits inhibitory effects on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer).
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 8.5 |
| HeLa | 10.3 |
The structure–activity relationship (SAR) studies suggest that the thiazole moiety plays a crucial role in enhancing the cytotoxic effects against cancer cells .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Studies demonstrate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies and Research Findings
A systematic review of thiazole derivatives indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced biological activities. For instance, a study focusing on thiazole analogs demonstrated that modifications at the ortho position of the phenyl ring were particularly effective in increasing potency against Plasmodium falciparum, highlighting the importance of structural modifications .
Another study explored the effects of N-cyclohexyl derivatives on cannabinoid receptors, revealing that certain configurations could lead to enhanced receptor antagonism and potential therapeutic applications in obesity management .
Q & A
Advanced Research Question
- 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons (e.g., distinguishing axial/equatorial positions in the piperazine ring) .
- X-ray Crystallography : Definitive proof of stereochemistry and molecular packing (as demonstrated for analogous piperazine-thiazole derivatives) .
- Chiral HPLC : Separates enantiomers if asymmetric synthesis is employed (e.g., using amylose-based columns) .
How do structural modifications to the thiophene or piperazine moieties affect bioactivity?
Advanced Research Question
- Thiophene Substitution : Electron-withdrawing groups (e.g., halogens) on thiophene enhance π-π stacking with biological targets, as seen in kinase inhibition studies .
- Piperazine Modifications : N-alkylation (e.g., cyclohexyl vs. fluorophenyl) alters lipophilicity and bioavailability. For example, fluorinated analogs show improved blood-brain barrier penetration .
- Methodology : SAR studies require parallel synthesis of derivatives followed by in vitro assays (e.g., IC50 determination against cancer cell lines) .
What strategies can optimize the yield of this compound during multi-step synthesis?
Advanced Research Question
- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in coupling steps .
- Catalyst Screening : Pd-based catalysts for Suzuki-Miyaura cross-coupling to attach thiophene groups .
- Purification : Use of preparative TLC or flash chromatography with gradients (e.g., hexane/ethyl acetate) to isolate high-purity intermediates .
How can researchers address discrepancies in spectroscopic data between synthesized batches?
Advanced Research Question
- Batch-to-Batch Analysis : Compare NMR spectra (e.g., integration ratios for piperazine protons) to detect unreacted starting materials .
- Isotopic Labeling : Use 15N-labeled piperazine precursors to resolve overlapping signals in crowded regions .
- LC-MS : Detect trace impurities (e.g., dehalogenated byproducts) with high-resolution mass spectrometry .
What computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR or FLT3) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
What are the stability challenges for this compound under physiological conditions?
Advanced Research Question
- Hydrolysis : The carboxamide bond may degrade in acidic environments (simulate using pH 2.0 buffers).
- Oxidative Stability : Assess via H2O2 exposure; stabilize with antioxidants (e.g., BHT) in formulation .
- Storage : Lyophilization in amber vials under argon prevents photodegradation and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
